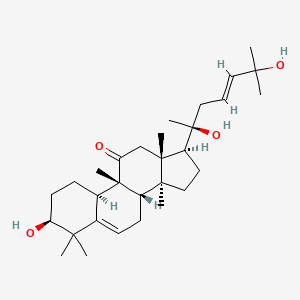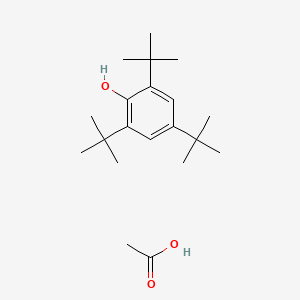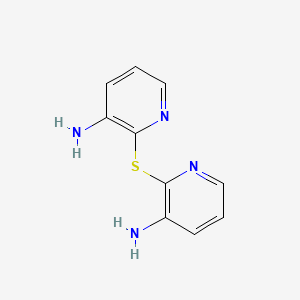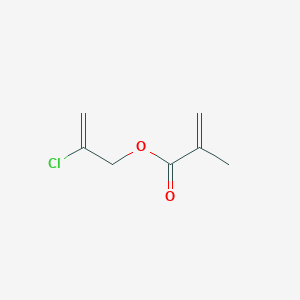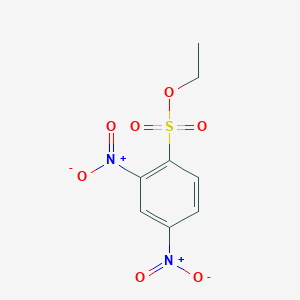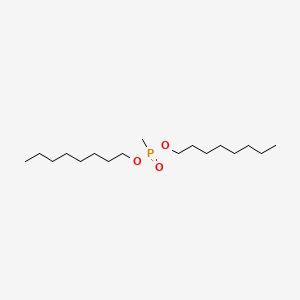
Dioctyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl methylphosphonate is an organophosphorus compound with the molecular formula C17H37O3P. It is a colorless liquid that is primarily used in various industrial applications. This compound is known for its stability and resistance to biochemical, thermal, and photochemical decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctyl methylphosphonate can be synthesized through the reaction of methylphosphonic dichloride with octanol under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the main product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce methylphosphonic acid and octanol.
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: This compound can undergo substitution reactions with nucleophiles to form different phosphonate esters.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used in substitution reactions.
Major Products
Hydrolysis: Methylphosphonic acid and octanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dioctyl methylphosphonate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of dioctyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in the synthesis of other phosphonates.
Diethyl methylphosphonate: Similar in structure and used in similar applications as dioctyl methylphosphonate.
Diphenyl methylphosphonate: Used in the synthesis of more complex organophosphorus compounds.
Uniqueness
This compound is unique due to its longer alkyl chains, which provide greater hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications where long-term stability and resistance to degradation are essential .
Propiedades
Número CAS |
1832-68-4 |
|---|---|
Fórmula molecular |
C17H37O3P |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-[methyl(octoxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C17H37O3P/c1-4-6-8-10-12-14-16-19-21(3,18)20-17-15-13-11-9-7-5-2/h4-17H2,1-3H3 |
Clave InChI |
QNNWHJRQILFWHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(C)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



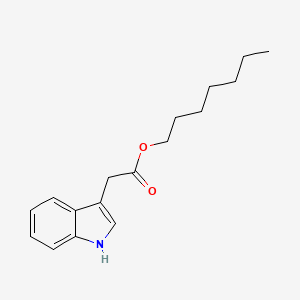
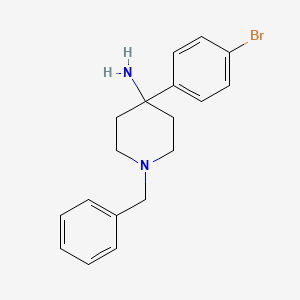
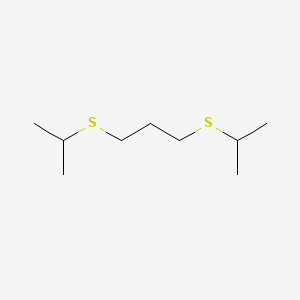
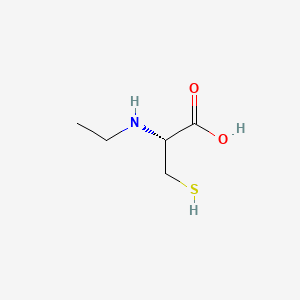
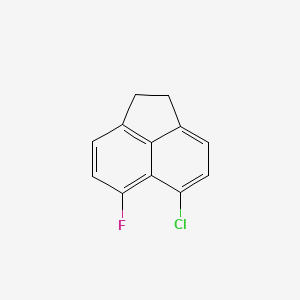
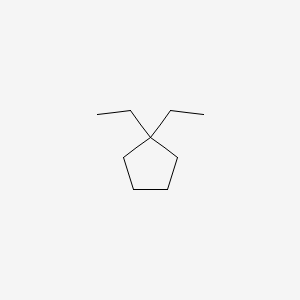
![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
